molecular formula C11H16N2O4S B3381666 Tert-butyl 3-sulfamoylphenylcarbamate CAS No. 259537-18-3

Tert-butyl 3-sulfamoylphenylcarbamate

Cat. No. B3381666
CAS RN: 259537-18-3
M. Wt: 272.32 g/mol
InChI Key: DGEHAZFCNGZGSD-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfamoylphenylcarbamate is a chemical compound with the molecular formula C11H16N2O4S . It is used for research and development purposes.

Scientific Research Applications

Structural Analysis and Chemical Properties

Tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, a 1,3,4-thiadiazole derivative related to sulfonamides, has been studied for its bond lengths and angles, indicating strong interactions between the sulfonyl group and the thiadiazole ring. This compound shows a distorted arrangement around the sulfur atom, suggesting unique structural properties (Pedregosa et al., 1996).

Organic Synthesis Applications

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which include tert-butyl 3-sulfamoylphenylcarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. These compounds are used as building blocks in organic synthesis, highlighting their significance in chemical transformations (Guinchard et al., 2005).

Material Science and Photophysical Applications

A study on bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, to which this compound is structurally related, discusses its application in the field of material science. These materials are used for studying the effects of conjugation connectivity on electronic, photophysical, and electrochemical properties (Huang et al., 2014).

Catalysis and Chemical Reactions

Tert-butyl phenyl sulfoxide, closely related to this compound, has been employed as a traceless precatalyst for the generation of sulfenate anions. It has been used to catalyze the coupling ofbenzyl halides to trans-stilbenes, showcasing its utility in catalytic reactions. The byproduct of this process is a gas, which facilitates product isolation in high purity, highlighting the efficiency of this approach in synthetic chemistry (Zhang et al., 2015).

Synthesis of Chiral Compounds

In the field of asymmetric synthesis, tert-butyl phenyl(phenylsulfonyl)methylcarbamate, similar to this compound, has been synthesized using asymmetric Mannich reactions. This process emphasizes its role in creating chiral amino carbonyl compounds, which are vital in the development of stereochemically complex molecules (Yang et al., 2009).

Metabolism Studies in Biological Systems

A study on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate, a compound structurally related to this compound, in insects and mice, has revealed insights into the oxidation processes in biological systems. This research offers valuable information on how similar compounds are metabolized in different species (Douch & Smith, 1971).

properties

IUPAC Name

tert-butyl N-(3-sulfamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-5-4-6-9(7-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEHAZFCNGZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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